N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
Description
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide (CAS 66361-80-6) is a sulfonamide derivative featuring a 5-oxo-tetrahydronaphthalene core. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol . The compound’s structure includes a methanesulfonamide group (-SO₂NH₂) attached to the aromatic ring of the partially hydrogenated naphthalenone scaffold.
Properties
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16(14,15)12-9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROLKUGBLFXHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ol as the starting material.
Oxidation: The hydroxyl group is oxidized to a ketone using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Sulfonation: The resulting ketone is then treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Methanesulfonyl chloride, triethylamine, or other suitable bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the methanesulfonamide moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide exhibit significant anticancer properties. For instance, derivatives of naphthalene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that naphthalene derivatives could inhibit specific kinases involved in cancer progression, suggesting that this compound may share similar mechanisms of action .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Methanesulfonamide derivatives are known to modulate inflammatory pathways and reduce cytokine production.
Case Study : Research published in Bioorganic & Medicinal Chemistry Letters reported that certain naphthalene-based compounds significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds.
Data Table: Synthetic Routes Using this compound
Mechanism of Action
The mechanism by which N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s analogs vary in substituents, synthesis routes, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Steric and Conformational Effects : Dimethoxy substituents in trans-3d introduce steric bulk, which may alter ring conformation and intermolecular interactions .
Pharmacological Activity
- Receptor Binding: A61603’s imidazolyl and hydroxy groups enable selective α₁A-adrenoceptor agonism, contrasting with the target compound’s unknown activity .
- Therapeutic Applications : Lovastatin’s ester side chain and hexahydro-naphthalene core are critical for cholesterol-lowering effects, highlighting how scaffold modifications dictate therapeutic utility .
Spectroscopic and Analytical Data
- NMR Trends : Acetamide derivatives (e.g., trans-3d) exhibit distinct ¹H NMR shifts (e.g., δ 2.1 ppm for acetamide -CH₃) compared to sulfonamide protons (δ 3.0–3.5 ppm) in the target compound .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights for analogs like 4o (C₁₇H₁₆N₂O₄S) with precision (Δ < 0.001 Da) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
